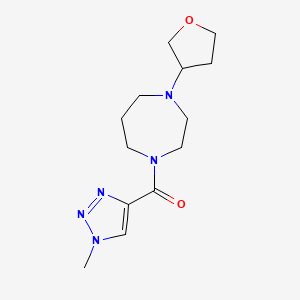
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C13H21N5O2 and its molecular weight is 279.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1-methyl-1H-1,2,3-triazol-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone has garnered attention in recent research for its potential biological activities, particularly in the fields of anticancer and antimicrobial properties. This article provides a detailed overview of its synthesis, biological evaluation, and structure-activity relationships based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the use of click chemistry techniques, particularly the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the efficient formation of triazole rings, which are crucial for the biological activity of the compound. The synthetic route often includes the reaction of appropriate azides and alkynes under controlled conditions to yield high-purity products.
Anticancer Properties
Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, a related triazole derivative was evaluated against various human cancer cell lines, including MCF-7 (breast cancer), OVCAR-3 (ovarian cancer), and K562 (leukemia). The results indicated that these compounds could inhibit cell proliferation effectively:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | MCF-7 | < 1 |
| Triazole Derivative B | OVCAR-3 | 0.27 |
| Triazole Derivative C | K562 | < 2 |
These findings suggest that the triazole and tetrahydrofuran components contribute to the observed cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have been investigated for their antimicrobial effects. Research indicates that triazole derivatives can exhibit antibacterial activity against various pathogens. For example, studies have shown that certain triazoles demonstrate potent inhibition against Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of the triazole ring is known to enhance binding affinity to biological targets due to its ability to form hydrogen bonds and π-stacking interactions. The tetrahydrofuran moiety contributes to the lipophilicity and overall stability of the molecule, potentially improving its bioavailability.
Key Findings from Case Studies
- Anticancer Activity : A study on related compounds revealed that modifications at specific positions on the triazole ring significantly affected their IC50 values across different cancer cell lines .
- Mechanism of Action : Flow cytometry analyses indicated that certain derivatives induce apoptosis in cancer cells by activating caspase pathways .
- Comparison with Other Compounds : When compared with other known anticancer agents, derivatives containing both triazole and tetrahydrofuran exhibited superior activity against resistant cancer cell lines .
属性
IUPAC Name |
(1-methyltriazol-4-yl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-16-9-12(14-15-16)13(19)18-5-2-4-17(6-7-18)11-3-8-20-10-11/h9,11H,2-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULIOLOSZXADGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














